![molecular formula C9H13N3O4S B12907871 N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine CAS No. 89587-85-9](/img/structure/B12907871.png)
N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,6-Dimethoxy-5-(methylthio)pyrimidin-4-yl)amino)acetic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy and methylthio groups, and an aminoacetic acid moiety. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dimethoxy-5-(methylthio)pyrimidin-4-yl)amino)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,6-dimethoxypyrimidine and methylthio-substituted reagents.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the pyrimidine ring.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dimethoxy-5-(methylthio)pyrimidin-4-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
2-((2,6-Dimethoxy-5-(methylthio)pyrimidin-4-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((2,6-Dimethoxy-5-(methylthio)pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxypyrimidine: A precursor in the synthesis of the target compound.
Methylthio-substituted Pyrimidines: Compounds with similar structural features and potential biological activities.
Uniqueness
2-((2,6-Dimethoxy-5-(methylthio)pyrimidin-4-yl)amino)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological properties. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
89587-85-9 |
|---|---|
Molecular Formula |
C9H13N3O4S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-[(2,6-dimethoxy-5-methylsulfanylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C9H13N3O4S/c1-15-8-6(17-3)7(10-4-5(13)14)11-9(12-8)16-2/h4H2,1-3H3,(H,13,14)(H,10,11,12) |
InChI Key |
CFJRKOMPBYJGNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1SC)NCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one](/img/structure/B12907803.png)
![(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907804.png)
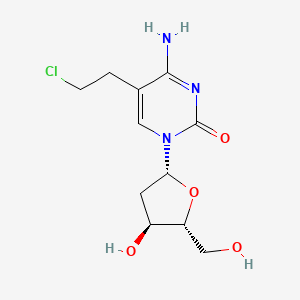
![5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B12907811.png)
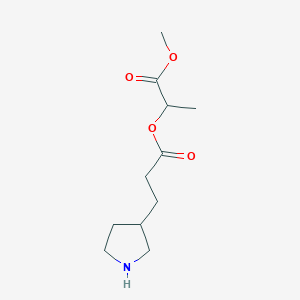
![6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12907832.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)

![4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12907844.png)
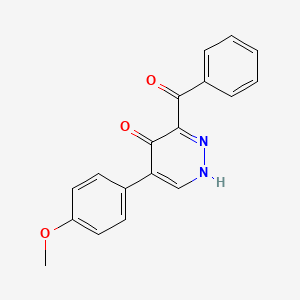
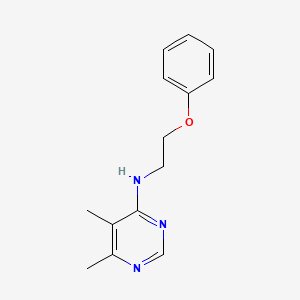
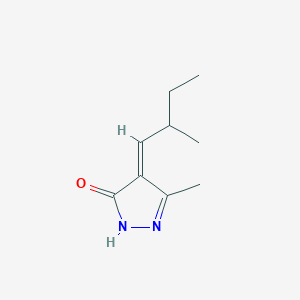
![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)
